2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (CAS: 1190376-24-9) is a boronate ester featuring a 4-methoxyphenylethynyl substituent attached to a phenyl ring, which is further linked to a pinacol-derived dioxaborolane moiety. This compound is utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity as a boron-containing intermediate . Its ethynyl group enhances conjugation, making it valuable in materials science and pharmaceutical synthesis.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-12-8-16(9-13-18)6-7-17-10-14-19(23-5)15-11-17/h8-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYKLXOOBFDYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190376-24-9 | |
| Record name | 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(4-methoxyphenylethynyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization from hexane or petroleum ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing boron can exhibit anticancer activities. The structure of 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane allows for potential interactions with biological targets involved in cancer progression. For instance, studies have suggested that boron compounds can inhibit specific enzymes associated with tumor growth and metastasis .
1.2 Neurodegenerative Disease Research
The compound's ability to modulate enzyme activity has implications for neurodegenerative diseases such as Alzheimer's. Boron-containing compounds have been investigated for their potential to inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques . This suggests a pathway for developing therapeutic agents aimed at treating or preventing neurodegenerative disorders.
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance charge mobility and stability in these devices .
2.2 Photonic Applications
Due to its structural characteristics, the compound may also find applications in photonics. Its potential to act as a light-harvesting agent could be explored for use in solar energy conversion systems or as part of sensors that rely on photonic interactions .
Organic Synthesis
3.1 Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron atom can participate in Suzuki-Miyaura cross-coupling reactions to produce biaryl compounds which are essential in pharmaceuticals and agrochemicals .
3.2 Synthesis of Complex Molecules
The presence of the methoxy group enhances the reactivity of the compound in various synthetic pathways, allowing chemists to create complex molecular architectures with high precision and yield . This application is vital for developing new drugs and materials.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents; Neurodegenerative disease treatments | Inhibition of tumor growth; Modulation of BACE activity |
| Materials Science | Organic electronics; Photonic devices | Enhanced charge mobility; Light-harvesting capabilities |
| Organic Synthesis | Cross-coupling reactions; Synthesis of complex molecules | Formation of carbon-carbon bonds; High precision in synthesis |
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, leading to the formation of reactive oxygen species (ROS) that induce cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of analogous compounds:
Key Observations:
- The methoxy group in the target compound enhances electron-donating properties, influencing reactivity in cross-coupling reactions .
- Ethynyl vs. Styryl : Ethynyl groups (sp-hybridized) offer linear geometry and extended conjugation compared to styryl groups (sp²), affecting electronic properties and applications in optoelectronics .
Physicochemical Properties
Insights:
- Methoxy-substituted derivatives (e.g., 2g) are often solids, while ethynyl-containing analogs (e.g., target compound) may exist as oils or low-melting solids due to reduced crystallinity .
- Chloro and methoxy dual-substituted compounds exhibit higher polarity, impacting solubility in polar solvents like DMF .
Cross-Coupling Reactions
- Target Compound : Used in Suzuki-Miyaura couplings for biaryl synthesis. The ethynyl group facilitates conjugation in polyfluorenes for OLEDs .
- 2-(4-Bromophenyl)-dioxaborolane : A precursor for aryl-aryl couplings; bromine allows further functionalization .
- MSTBPin : Reacts with H₂O₂ in fluorescence probes, where methoxy modulates electron density for selective detection .
Catalytic Performance
- Yields : The target compound’s derivatives achieve >80% yields in palladium-catalyzed couplings, comparable to simpler analogs like 2-(4-ethynylphenyl)-dioxaborolane .
- Reaction Conditions : Ethynyl-containing boronate esters often require milder conditions (e.g., room temperature) than chloro-substituted derivatives, which need heating (e.g., 90°C in DMF) .
Biological Activity
2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a synthetic compound that belongs to the class of dioxaborolanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a boron-containing dioxaborolane ring linked to a phenylethynyl group. The presence of methoxy groups contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BO3 |
| Molecular Weight | 334.22 g/mol |
| CAS Number | 1190376-24-9 |
| Appearance | White to off-white powder |
| Purity | > 98% |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. Studies have shown that dioxaborolane derivatives can inhibit tumor growth in various cancer models:
- Breast Cancer : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating effective dose-response relationships.
- Lung Cancer : Similar effects were observed in A549 lung cancer cells where the compound induced apoptosis through the activation of caspase pathways.
These findings suggest that the compound may interfere with critical cellular processes involved in cancer cell proliferation and survival.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression leading to G0/G1 phase arrest.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed through increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress has been linked to the cytotoxic effects observed in cancer cells.
Case Studies
Several case studies have documented the biological effects of similar compounds:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Results : The study reported an IC50 value of 15 µM after 48 hours of treatment, indicating significant growth inhibition compared to control groups.
-
Study on A549 Cells :
- Objective : To assess apoptotic induction in lung cancer cells.
- Results : Flow cytometry analysis revealed a 30% increase in early apoptotic cells following treatment with 20 µM concentration for 24 hours.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
